6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-12-8-14-17(9-16(12)23)25-10-15(18(14)24)19-21-20-11-22(19)13-6-4-3-5-7-13/h3-11,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCLIYZGUFBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NN=CN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 7-hydroxy-4H-chromen-4-one with an appropriate ethylating agent to introduce the ethyl group at the 6-position
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes would need to be developed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The phenyl group on the triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of substituted phenyl derivatives on the triazole ring.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that compounds derived from the chromone structure exhibit notable antimicrobial properties. Studies have shown that derivatives similar to 6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one possess significant activity against various bacterial strains, suggesting potential for development as antimicrobial agents .
-
Antioxidant Properties
- The presence of hydroxyl groups in the chromone structure enhances its antioxidant capacity. Compounds like this have been studied for their ability to scavenge free radicals and protect cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization of the chromone scaffold. The following general procedure outlines the synthesis:
- Formation of Triazole Moiety
- A suitable phenyl compound is reacted with hydrazine derivatives under acidic conditions to form the triazole ring.
- Coupling Reaction
- The triazole intermediate is then coupled with a chromone derivative using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent (e.g., DMF or DMSO) to yield the target compound.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The chromen-4-one core and triazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Chromen-4-one Derivatives with Triazole Substituents
Several analogs in share structural similarities, differing in triazole substituents and chromenone modifications:
Key Observations :
Triazole Derivatives with Varied Cores
reports triazole-containing compounds with pyridine or thiazole cores, synthesized in high yields (79–88%) and melting points ranging from 140–240°C. For example:
- 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) : Melting point 146–148°C, 86% yield.
- 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) : Melting point 237–240°C, 79% yield.
These compounds highlight the role of thioether linkages and heteroaromatic cores in modulating physicochemical properties, though their biological relevance is unspecified .
Chromenone Derivatives Without Triazole Moieties
describes 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one, an isoflavone analog with a 6-methoxy group and dual hydroxy substituents.
Biological Activity
6-Ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one, with the CAS number 847758-37-6, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The compound is synthesized through a click chemistry approach, linking 7-hydroxy-4-phenylchromen derivatives with 1,2,4-triazole moieties. This method has been shown to enhance the biological activity of the resulting compounds significantly .
Antitumor Activity
The compound has been evaluated for its cytotoxic potential against various human cancer cell lines using the MTT assay. The results indicated that several derivatives exhibit superior antitumor activity compared to standard treatments like 5-fluorouracil.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Ethyl-7-hydroxy... | AGS | 2.63 ± 0.17 |
| 5-Fluorouracil | AGS | 29.61 ± 0.21 |
| Other derivatives | Various | Varies |
The most promising derivative showed an IC50 value of 2.63 µM against AGS cells, indicating potent cytotoxicity .
Flow cytometry assays revealed that the compound induces apoptosis and arrests the cell cycle in the G2/M phase. This dual mechanism contributes to its effectiveness as an anticancer agent .
Additional Biological Activities
Apart from its antitumor properties, this compound exhibits a range of other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties.
- Anti-inflammatory Effects : Some analogs have demonstrated potential in reducing inflammation markers in vitro.
- Antioxidant Properties : The presence of hydroxyl groups in the structure is believed to contribute to its antioxidant capacity.
Case Studies
- Study on Anticancer Efficacy : A study conducted on various derivatives highlighted that compounds with substituted triazoles consistently outperformed those without substitutions in terms of cytotoxicity against cancer cell lines .
- Comparative Analysis with Other Compounds : In a comparative study of triazole derivatives, it was noted that those linked to coumarin structures showed enhanced activity against specific cancer types compared to traditional chemotherapeutics .
Q & A
Q. What are the established synthetic routes for 6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one, and what key reaction conditions are required?
The compound is typically synthesized via multi-step protocols involving:
- Mannich Reaction : A common method for chromenone derivatives, using formaldehyde and dimethylamine in ethanol under reflux to functionalize the chromenone core .
- Triazole Moiety Introduction : The 1,2,4-triazole group is often incorporated via cyclocondensation of thiosemicarbazides or via microwave-assisted methods to enhance reaction efficiency (e.g., 80–85°C, 300 W for 10–15 minutes) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating pure products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are used to confirm substituent positions, with characteristic shifts for the chromenone carbonyl (δ ~175 ppm) and triazole protons (δ 7.5–8.5 ppm) .
- X-Ray Crystallography : Software like ORTEP-3 and WinGX suite enables precise determination of bond angles and molecular packing. For example, the dihedral angle between the chromenone and triazole planes is typically 15–25° .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO, expected [M+H]: 334.1187) .
Advanced Research Questions
Q. How can synthetic yields be optimized for hybrid chromenone-triazole derivatives?
Comparative studies show microwave-assisted synthesis reduces reaction time (from 12 hours to 15 minutes) and improves yields (from ~50% to 85%) by enhancing reaction homogeneity. For example, microwave irradiation at 300 W in ethanol yielded 82% purity vs. 48% via conventional heating . Table 1 : Conventional vs. Microwave Synthesis Comparison
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 12 | 48 | 90 |
| Microwave-Assisted | 0.25 | 82 | 95 |
Q. What analytical challenges arise in quantifying degradation products of this compound, and how are they addressed?
- HPLC-DAD Limitations : While HPLC with diode-array detection (DAD) separates degradation products (e.g., 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid), it lacks sensitivity for trace impurities (<0.1%) .
- Forced Degradation Studies : Acidic (0.1 M HCl) and oxidative (3% HO) conditions reveal hydrolytic stability but susceptibility to photodegradation. Mass balance must be validated to ensure no unaccounted degradation pathways .
Q. How do structural modifications (e.g., substituent position on the triazole ring) affect bioactivity?
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl at the para position of the triazole phenyl ring) show enhanced activity (MIC: 2 µg/mL vs. 8 µg/mL for unsubstituted analogs) due to increased lipophilicity and membrane penetration .
- Antiproliferative Effects : Substituents on the triazole’s N1 position (e.g., methyl vs. phenyl) alter steric interactions with target enzymes, as shown in docking studies .
Q. How can conflicting spectral data from different characterization methods be resolved?
Q. What methodologies are used to assess the compound’s toxicity profile in preclinical studies?
- In Silico Prediction : Tools like ProTox-II predict hepatotoxicity (probability score: 0.72) based on structural alerts (e.g., triazole ring).
- In Vitro Assays : MTT assays on HepG2 cells reveal an IC of 25 µM, indicating moderate cytotoxicity. Dose-dependent ROS generation is quantified via fluorescence microscopy .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
